molecular formula C11H15N3O2S2 B5331673 1-ETHYL-5-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE

1-ETHYL-5-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B5331673
M. Wt: 285.4 g/mol
InChI Key: ZQXIKXQCIZMRAE-UHFFFAOYSA-N
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Description

1-ETHYL-5-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring substituted with an ethyl group, a methyl group, and a thiophene moiety.

Preparation Methods

The synthesis of 1-ETHYL-5-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-ETHYL-5-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 1-ETHYL-5-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-ETHYL-5-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the pyrazole, sulfonamide, and thiophene moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-5-methyl-N-(thiophen-2-ylmethyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S2/c1-3-14-9(2)11(8-12-14)18(15,16)13-7-10-5-4-6-17-10/h4-6,8,13H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXIKXQCIZMRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NCC2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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